molecular formula C9H11BClNO4 B8209075 4-(N,O-Dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid

4-(N,O-Dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid

Cat. No. B8209075
M. Wt: 243.45 g/mol
InChI Key: ZDIHKOZLZOEISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,O-Dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid is a chemical compound with the CAS Number: 179055-26-6 . It has a molecular weight of 209.01 and its IUPAC name is 4-{[methoxy(methyl)amino]carbonyl}phenylboronic acid . It is a solid substance that is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12BNO4/c1-11(15-2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid substance that is stored at room temperature . It has a molecular weight of 209.01 .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319-H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

properties

IUPAC Name

[3-chloro-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClNO4/c1-12(16-2)9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIHKOZLZOEISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N(C)OC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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